molecular formula C9H8ClFO2 B2512543 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane CAS No. 1509319-86-1

2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane

Cat. No. B2512543
CAS RN: 1509319-86-1
M. Wt: 202.61
InChI Key: JPBVGZHUDCYVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane is a chemical compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 . It is a dynamic compound with immense scientific potential.


Molecular Structure Analysis

The molecular structure of 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane consists of a three-membered oxirane ring with a methyl group and a 5-chloro-2-fluorophenoxy group attached . The exact structure can be found in the referenced material .


Physical And Chemical Properties Analysis

The boiling point of 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane is predicted to be 282.5±20.0 °C and its density is predicted to be 1.351±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .

Scientific Research Applications

Chiral Resolution Reagent

2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane and its derivatives, such as (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, have been utilized as chiral resolution reagents. These compounds react with a variety of α-chiral primary and secondary amines through regioselective ring-opening. The resulting diastereomeric products can be identified and quantified by NMR and HPLC, making these fluorinated compounds versatile for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Mutagenic Metabolite Studies

Compounds related to 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane have been studied for their mutagenic potential. For instance, (1-Chloroethenyl)oxirane, a major metabolite of chloroprene used in synthetic rubbers, forms adducts with nucleosides and calf thymus DNA. These adducts were characterized by various spectroscopic methods, providing insights into the mutagenic mechanisms of these compounds (Munter et al., 2002).

Dental Material Research

Oxiranes, including 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane derivatives, have been explored for their potential in developing composite materials with low shrinkage for dental applications. The reactivity of these molecules, especially their genetic effects such as the formation of micronuclei and gene mutations in mammalian cells, has been a subject of study (Schweikl et al., 2004).

Fluorinated Building Blocks

2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane and related fluorinated compounds are used as versatile building blocks in organic synthesis. Their regio- and stereo-selective openings with selected nucleophiles yield several derivatives useful in various synthetic applications (Arnone et al., 1992).

Stability in Aqueous Systems

The stability of siloranes, silicon-based monomers with oxirane functionality, in aqueous environments is critical for their application in dentistry. Siloranes, related to 2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane, exhibit stability and insolubility in biological fluid simulants, making them suitable for use in the oral environment (Eick et al., 2006).

properties

IUPAC Name

2-[(5-chloro-2-fluorophenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c10-6-1-2-8(11)9(3-6)13-5-7-4-12-7/h1-3,7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBVGZHUDCYVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane

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